Product packaging for (4S)-hept-1-en-4-ol(Cat. No.:)

(4S)-hept-1-en-4-ol

Cat. No.: B8253715
M. Wt: 114.19 g/mol
InChI Key: AQTUHJABKZECGA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-hept-1-en-4-ol (CAS 85520-72-5) is a chiral, unsaturated secondary alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.185 g/mol . This compound serves as a valuable chiral synthon in organic synthesis, particularly for constructing more complex, stereochemically defined molecules. Its structure, featuring both a terminal double bond (hept-1-en) and a stereospecific hydroxy group at the 4-position, makes it a versatile intermediate for applications such as pheromone research . Related C7 chain alcohols and ketones are known to function as components in the aggregation pheromones of various insect species, including bark beetles . In experimental settings, lipophilic alcohols like 1-heptanol are recognized for their ability to uncouple gap junctions in biological studies, providing a research tool for investigating intercellular communication . As a single enantiomer, the (4S) configuration is essential for studies in asymmetric synthesis and for probing the biological activity of stereoisomers. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B8253715 (4S)-hept-1-en-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-hept-1-en-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,7-8H,1,4-6H2,2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUHJABKZECGA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 4s Hept 1 En 4 Ol

Asymmetric Catalytic Reduction Strategies for Enantiopure (4S)-Hept-1-en-4-ol Precursors

The reduction of the prochiral ketone, hept-1-en-4-one, is a common and effective route to this compound. This approach relies on the use of chiral catalysts or reagents to deliver a hydride to one face of the carbonyl group preferentially, thereby establishing the desired stereocenter.

Chiral Transition Metal-Catalyzed Hydrogenation of Ketone Analogues

Asymmetric hydrogenation, a powerful tool in organic synthesis, utilizes transition metal complexes with chiral ligands to achieve high enantioselectivity. chemistryviews.orgdiva-portal.org For the synthesis of this compound, this would involve the hydrogenation of hept-1-en-4-one using a chiral catalyst. Rhodium and iridium complexes, often paired with chiral diphosphine ligands like BINAP or DuPhos, are frequently employed for the asymmetric hydrogenation of ketones. diva-portal.org The catalyst's chiral environment dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one enantiomer. diva-portal.org The efficiency of these catalytic systems can be very high, often providing the desired chiral alcohol in excellent yield and with high enantiomeric excess. chemistryviews.org

Table 1: Examples of Chiral Transition Metal Catalysts for Asymmetric Ketone Hydrogenation

Catalyst System Typical Substrates Key Features
Rh(I)-chiral diphosphine Ketones, Olefins High enantioselectivity, well-studied mechanism. acs.orgresearchgate.net
Ir-P,N ligands Acyclic enones Air-stable, high yields and enantioselectivities. chemistryviews.org

Enantioselective Borane (B79455) and Hydride Reductions of Ketone Precursors

Enantioselective reductions of ketones using borane or other hydride reagents, mediated by chiral catalysts or auxiliaries, represent a versatile strategy for accessing chiral alcohols. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prominent example. wikipedia.org This method employs a chiral oxazaborolidine catalyst to control the stereochemical outcome of the borane reduction of prochiral ketones. wikipedia.orgyork.ac.uk The catalyst forms a complex with borane, enhancing its reactivity and directing the hydride delivery to a specific face of the ketone. wikipedia.org This method is known for its high enantioselectivity and has been applied to a wide range of ketones. wikipedia.org Another approach involves the use of chiral boranes like Alpine-Borane, which is derived from α-pinene. wikipedia.org This sterically hindered chiral borane can selectively reduce certain aldehydes and acetylenic ketones. wikipedia.org

Table 2: Common Reagents for Enantioselective Ketone Reduction

Reagent/Catalyst Reducing Agent Typical Substrates Enantiomeric Excess (ee)
(R)-CBS catalyst Borane (BH3) Prochiral ketones Often >90% wikipedia.org
Alpine-Borane - Aldehydes, acetylenic ketones Substrate dependent wikipedia.org

Organocatalytic Asymmetric Reductions to Access this compound

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. researchgate.netcaltech.edu For the synthesis of this compound, organocatalytic reduction of hept-1-en-4-one offers a metal-free alternative. Chiral amines, phosphoric acids, and other small molecules can catalyze the transfer of a hydride from a stoichiometric reductant, such as a Hantzsch ester, to the ketone. researchgate.net The catalyst's chirality directs the approach of the reductant, leading to the formation of the desired enantiomer of the alcohol. researchgate.net While still a developing area compared to metal-catalyzed methods, organocatalytic reductions offer advantages in terms of cost, toxicity, and operational simplicity. researchgate.netcore.ac.uk

Enantioselective Carbon-Carbon Bond Forming Reactions to Synthesize this compound

An alternative to the reduction of a pre-formed ketone is the construction of the carbon skeleton of this compound through an enantioselective carbon-carbon bond-forming reaction. These methods create the chiral center at the same time as the key carbon-carbon bond.

Asymmetric Allylation of Aldehydes and Chiral Alkene Formation

The asymmetric allylation of an aldehyde, in this case butanal, with an allyl organometallic reagent is a direct route to homoallylic alcohols like this compound. core.ac.uklookchem.com The use of a chiral ligand or a chiral allylating agent is crucial for achieving high enantioselectivity. core.ac.uk Several research groups, including those of Brown, Keck, and Roush, have developed highly effective chiral allylboron and allylsilane reagents for this purpose. core.ac.uk These reagents react with aldehydes to produce homoallylic alcohols with predictable stereochemistry and high enantiomeric excess. core.ac.uk The reaction typically proceeds through a well-organized, chair-like transition state where the chiral auxiliary dictates the facial selectivity of the addition to the aldehyde.

Table 3: Key Methods for Asymmetric Allylation

Method Reagent Type Typical Aldehyde Substrates Key Features
Brown Allylation Chiral allylboranes Achiral aldehydes High enantioselectivity (85-99% ee). core.ac.uk
Roush Allylation Chiral allylboronates Various aldehydes Different reagent structure from Brown's. core.ac.uk
Keck Allylation Allylstannanes with chiral Lewis acids Aldehydes Catalytic in the chiral Lewis acid.

Stereoselective Grignard or Organolithium Additions to Chiral Aldehydes

The addition of an allyl Grignard reagent (allylmagnesium bromide) or an allyllithium reagent to a chiral aldehyde can also be used to synthesize this compound. ucl.ac.ukmmu.ac.uk In this approach, the stereoselectivity is controlled by the existing chiral center in the aldehyde substrate, following principles of diastereoselective addition such as Cram's rule or the Felkin-Anh model. To synthesize this compound via this method, one would start with a chiral aldehyde where the stereocenter directs the incoming allyl nucleophile to the correct face of the carbonyl. The addition of allylmagnesium bromide to a suitable chiral aldehyde has been documented as a viable synthetic step. ucl.ac.uk The extreme reactivity of Grignard reagents can sometimes make achieving high selectivity challenging, but with careful choice of substrate and reaction conditions, good diastereoselectivity can be obtained. mmu.ac.uk

Asymmetric Nucleophilic Additions to Enones and Subsequent Reduction

The synthesis of chiral alcohols through asymmetric additions to prochiral carbonyl compounds is a cornerstone of modern organic synthesis. One strategic approach to this compound involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ketone (enone), which establishes a key stereocenter. This is followed by the reduction of the intermediate ketone to furnish the desired alcohol.

Asymmetric Conjugate Addition: A suitable organometallic reagent, such as an organocuprate or organozinc species, is added to an enone in the presence of a chiral ligand. For the synthesis of a precursor to this compound, a hypothetical pathway could involve the copper-catalyzed asymmetric 1,4-addition of a propyl nucleophile to methyl vinyl ketone (but-3-en-2-one). This reaction would form a chiral enolate, which upon quenching, yields (S)-hept-5-en-2-one. The stereochemistry is dictated by the chiral ligand complexed to the metal catalyst.

Subsequent Transformation and Reduction: The resulting chiral ketone would then require further modification to introduce the C1-C2 double bond in the correct position and subsequent reduction of the carbonyl group. A more direct, albeit conceptually challenging, route would involve an asymmetric conjugate addition to an enone that already contains the necessary carbon framework, followed by a diastereoselective reduction of the ketone.

The success of this strategy relies on the high stereocontrol exerted by the chiral catalyst during the 1,4-addition step. mdpi.com Various catalytic systems have been developed for such transformations, often employing transition metals like copper or nickel paired with chiral phosphine (B1218219) or diamine ligands. mdpi.com The subsequent reduction of the ketone can then be achieved using standard reducing agents, where the existing stereocenter can direct the stereochemical outcome of the newly formed alcohol.

Table 1: Conceptual Asymmetric Synthesis via Enone Addition A representative table illustrating the principles of the methodology.

Step Reaction Type Catalyst/Reagent Example Intermediate Product of Step
1 Asymmetric 1,4-Conjugate Addition Propyl-MgBr, CuI, Chiral Phosphoramidite Ligand Methyl vinyl ketone (S)-Hept-5-en-2-one

Note: The above table outlines a conceptual pathway. The resulting product would require further steps to be converted to this compound and is shown for illustrative purposes of the described methodology.

Kinetic Resolution and Dynamic Kinetic Resolution Approaches for this compound

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This approach can be applied to racemic hept-1-en-4-ol to isolate the (4S)-enantiomer.

Enzymatic Kinetic Resolution using Lipases or Hydrolases

Enzymatic kinetic resolution (EKR) is a widely used, efficient, and environmentally benign method for obtaining enantiopure alcohols. unipd.it The process typically employs hydrolases, particularly lipases, which can enantioselectively catalyze the acylation of one enantiomer in a racemic alcohol mixture. unipd.itnih.gov

In the case of racemic hept-1-en-4-ol, a lipase (B570770) such as Candida antarctica lipase B (CALB) or a lipase from a Pseudomonas species can be used. acs.org The racemic alcohol is treated with an acyl donor, commonly an activated ester like vinyl acetate (B1210297), in a suitable organic solvent. The lipase selectively catalyzes the transfer of the acetyl group to one of the alcohol's enantiomers (e.g., the (R)-enantiomer) at a much faster rate than the other.

The reaction is typically stopped at or near 50% conversion. nih.gov At this point, the mixture contains the fast-reacting enantiomer in its acylated form (e.g., (R)-hept-1-en-4-yl acetate) and the slow-reacting enantiomer as the unreacted alcohol ((S)-hept-1-en-4-ol). These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques. This method can yield both the desired (S)-alcohol and the (R)-acetate with very high enantiomeric excess (>99% ee). acs.orgresearchgate.net

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of (±)-Hept-1-en-4-ol

Biocatalyst Acyl Donor Solvent Typical Outcome (at ~50% conv.) Enantiomeric Excess (ee)
Candida antarctica Lipase B (CALB, Novozym 435) Vinyl Acetate Hexane or MTBE (S)-hept-1-en-4-ol & (R)-acetate >99% for both alcohol and ester
Pseudomonas cepacia Lipase (PSL) Isopropenyl Acetate Diisopropyl ether (S)-hept-1-en-4-ol & (R)-acetate High (>95%)

Non-Enzymatic Catalytic Kinetic Resolution Strategies

Parallel to enzymatic methods, non-enzymatic kinetic resolution relies on chiral chemical catalysts to achieve the enantioselective transformation of a racemic substrate. For allylic alcohols like hept-1-en-4-ol, several catalytic systems have been developed, most notably for asymmetric acylation.

These strategies often employ chiral versions of common acylation catalysts, such as 4-(dimethylamino)pyridine (DMAP), or unique chiral transition-metal complexes. The catalyst, possessing a defined stereochemistry, preferentially activates or reacts with one enantiomer of the alcohol in the presence of an acylating agent (e.g., acetic anhydride). This results in the selective acylation of one enantiomer, leaving the other enantiomer unreacted, similar to the enzymatic approach. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast/k_slow). High selectivity factors are required to obtain products with high enantiomeric purity.

Dynamic Kinetic Resolution of Racemic Precursors

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. thieme.de Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution step with an in-situ racemization of the starting material. thieme.dewikipedia.org This allows the slow-reacting enantiomer to be continuously converted into the fast-reacting enantiomer, enabling a theoretical yield of up to 100% of a single chiral product. wikipedia.org

For the DKR of hept-1-en-4-ol, the process requires two distinct catalysts that are compatible with each other:

A resolution catalyst , typically a lipase (as in EKR), to selectively acylate one enantiomer (e.g., the (R)-enantiomer).

A racemization catalyst to epimerize the stereocenter of the remaining alcohol. For secondary alcohols, transition-metal complexes, particularly those based on ruthenium, are effective racemization catalysts. researchgate.net

In a typical DKR setup, racemic hept-1-en-4-ol, a lipase (e.g., Novozym 435), an acyl donor (e.g., isopropyl acetate), and a ruthenium complex (e.g., a Shvo-type catalyst) are combined in a suitable solvent. The lipase selectively acylates the (R)-enantiomer, while the ruthenium catalyst racemizes the unreacted (S)-alcohol back to the racemic mixture. Over time, the entire starting material is funneled through the reactive (R)-enantiomer to form the (R)-acetate in high yield and high enantiomeric excess. A final hydrolysis step then yields the (R)-alcohol. To obtain the desired this compound, one would need a lipase that preferentially acylates the (S)-enantiomer or a system that resolves the precursor ketone.

Table 3: Components for a Typical DKR of a Racemic Secondary Alcohol

Component Function Example
Substrate Racemic Starting Material (±)-Hept-1-en-4-ol
Resolution Catalyst Enantioselective Acylation Candida antarctica Lipase B (CALB)
Racemization Catalyst In-situ Racemization of Alcohol Ruthenium-based complex (e.g., Shvo catalyst)
Acyl Donor Acetyl Group Source Isopropyl acetate or Vinyl acetate

Biocatalytic Pathways for the Stereospecific Production of this compound

Biocatalysis offers highly selective and sustainable routes to chiral molecules. For this compound, the most direct biocatalytic pathway is the asymmetric reduction of the corresponding prochiral ketone.

Enantioselective Bioreductions of Unsaturated Ketones

The enantioselective reduction of a prochiral ketone is one of the most effective methods for producing optically pure secondary alcohols. acs.org The synthesis of this compound can be achieved via the asymmetric bioreduction of hept-1-en-4-one. This transformation is catalyzed by oxidoreductase enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). acs.orgenzyme-database.org

These enzymes can be used as isolated proteins or, more commonly, within whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or various bacteria (E. coli, Rhodococcus sp.). acs.orgmdpi.com The reduction requires a hydride cofactor, either nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH). rsc.org In whole-cell systems, the cofactor is regenerated naturally by the cell's metabolism, often fueled by the addition of a simple sugar like glucose. scielo.br When using isolated enzymes, a separate cofactor regeneration system must be added, such as the conversion of isopropanol (B130326) to acetone, catalyzed by a second dehydrogenase. rsc.org

The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts which face of the carbonyl the enzyme will deliver the hydride to. By selecting an appropriate KRED, it is possible to reduce hept-1-en-4-one to this compound with exceptionally high yields and enantiomeric excesses, often exceeding 99%. acs.org

Table 4: Biocatalytic Reduction of Hept-1-en-4-one

Biocatalyst System Enzyme Class Cofactor System Product Typical Enantiomeric Excess (ee)
Saccharomyces cerevisiae (Baker's Yeast) Ketoreductases (KREDs) Intracellular (Glucose) This compound >95%
Engineered E. coli expressing a KRED Ketoreductase (KRED) Glucose Dehydrogenase (GDH) / Glucose This compound >99%

Enzyme-Mediated Synthesis

While direct enzymatic hydroxylation of an alkane or hydration of an alkene to produce this compound is theoretically possible using enzymes like monooxygenases or hydratases, the most prominently documented and industrially viable enzymatic approach for producing chiral secondary alcohols is the asymmetric reduction of a prochiral ketone. In this case, the synthesis of this compound is achieved through the stereoselective reduction of its corresponding ketone, hept-1-en-4-one.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to secondary alcohols with high enantioselectivity. google.com These enzymes are dependent on a nicotinamide cofactor, typically NADH or NADPH, which provides the hydride for the reduction. acs.org

Research Findings:

Extensive research has demonstrated the utility of ADHs from various microbial sources for the synthesis of chiral alcohols. mdpi.comnih.gov The bacterium Rhodococcus erythropolis is a particularly rich source of robust ADHs that have been successfully applied in the synthesis of pharmaceutically relevant chiral alcohols. google.commdpi.com These enzymes are known for their broad substrate scope and high stereoselectivity. nih.gov

For the synthesis of this compound, an (S)-selective ADH would be employed to reduce hept-1-en-4-one. The enzyme's active site creates a chiral environment that forces the hydride transfer from the NAD(P)H cofactor to occur on only one face of the carbonyl group, leading to the formation of the (S)-enantiomer with high enantiomeric excess (ee).

A highly analogous process is the one-pot, multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, an insect pheromone. researchgate.netmdpi.com In this system, an alcohol dehydrogenase was used for the stereoselective reduction of the ketone moiety. researchgate.netmdpi.com By selecting either an (R)-selective or an (S)-selective ADH, researchers could control the stereochemistry of the resulting alcohol center with excellent precision. researchgate.net This strategy underscores the feasibility of producing this compound by choosing an appropriate (S)-selective ADH for the reduction of hept-1-en-4-one.

To overcome the stoichiometric requirement for the expensive NAD(P)H cofactor, a secondary enzyme system is typically employed for its regeneration. A common strategy involves using a second dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a cheap co-substrate (e.g., glucose or formate) to regenerate the NAD(P)H consumed by the ADH. researchgate.net

Enzyme SystemSubstrateProductKey FeaturesReference(s)
Alcohol Dehydrogenase (ADH) from Rhodococcus erythropolisProchiral ketonesChiral secondary alcoholsHigh stereoselectivity (>99% ee), broad substrate scope, robust for industrial processes. mdpi.com, google.com, nih.gov
Ene-Reductase (ER) and Alcohol Dehydrogenase (ADH)4-methylhept-4-en-3-one4-methylheptan-3-ol stereoisomersOne-pot, two-enzyme cascade; stereochemistry controlled by choice of ADH. researchgate.net, mdpi.com
Alcohol Dehydrogenase (ADH) with Cofactor Regeneration System (e.g., GDH/glucose)Hept-1-en-4-oneThis compoundCatalytic use of NAD(P)H, high conversion and enantioselectivity. researchgate.net

Microbial Fermentation and Biosynthesis Strategies

Whole-cell biocatalysis using microorganisms offers several advantages over using isolated enzymes. The cell provides a protective environment for the enzymes and, crucially, contains the native machinery for cofactor regeneration, eliminating the need to add a second enzyme and co-substrate for this purpose. researchgate.net Microbial fermentation can be used to perform the asymmetric reduction of hept-1-en-4-one to this compound.

Research Findings:

A variety of microorganisms are known to be effective biocatalysts for the stereoselective reduction of ketones.

Rhodococcus erythropolis : As mentioned, this bacterium is a source of highly selective ADHs. mdpi.com Fermentation processes using whole cells of Rhodococcus erythropolis have been developed for the reduction of various ketones to their corresponding chiral alcohols with high yield and enantiomeric purity. mdpi.com For instance, an efficient single-stage fermentation-biotransformation process was developed for the reduction of a complex chloroketone intermediate for the HIV protease inhibitor atazanavir, achieving a 95% yield and 99.4% ee. mdpi.com This demonstrates the potential of using R. erythropolis fermentation to convert hept-1-en-4-one into this compound.

Baker's Yeast (Saccharomyces cerevisiae) : Baker's yeast is one of the most classic and widely used whole-cell biocatalysts in organic synthesis. It contains a variety of oxidoreductases that can reduce carbonyl compounds. Baker's yeast-mediated reduction of β-keto esters has been a valuable method for preparing chiral synthons for natural products like R-α-Lipoic acid. rsc.org The reduction of hept-1-en-4-one using baker's yeast would likely produce this compound, as its reductases typically follow Prelog's rule to yield the (S)-alcohol.

Dioxygenase-Mediated Biosynthesis : While reduction of a ketone is a common route, biosynthesis via hydroxylation represents an alternative pathway. Though not specifically documented for hept-1-en-4-ol, bacteria expressing dioxygenase enzymes have been shown to catalyze stereospecific hydroxylations. For example, Pseudomonas putida strains expressing toluene (B28343) dioxygenase can perform R-stereospecific benzylic monooxygenation on substrates like 6,7-dihydro-5H-benzocycloheptene. researchgate.net This highlights that microbial systems possess the enzymatic tools for direct, stereoselective C-H bond functionalization, a potential future strategy for synthesizing chiral alcohols from simple hydrocarbon precursors.

MicroorganismBiotransformationSubstrateProductKey FindingsReference(s)
Rhodococcus erythropolisWhole-cell reductionProchiral ketones (e.g., chloroketone for atazanavir)Chiral secondary alcoholsHigh yield (95%), excellent diastereomeric and enantiomeric purity (>98% de, >99% ee). mdpi.com
Saccharomyces cerevisiae (Baker's Yeast)Whole-cell reductionβ-keto estersChiral β-hydroxy estersEstablished method for generating chiral alcohol synthons, typically with high enantioselectivity. rsc.org
Pseudomonas putida (expressing Toluene Dioxygenase)Benzylic monooxygenation6,7-dihydro-5H-benzocycloheptene(+)-(5R)-hydroxybenzocyclohept-1-eneDemonstrates potential for direct, stereospecific C-H hydroxylation in whole-cell systems (>98% ee). researchgate.net

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation of 4s Hept 1 En 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For a chiral compound like (4S)-hept-1-en-4-ol, a suite of NMR experiments is employed to map out its atomic framework and define its stereochemistry.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding network.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edulibretexts.org For this compound, COSY would reveal correlations between adjacent protons, confirming the connectivity of the carbon backbone from the ethyl group to the allyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom it is directly attached to. princeton.edusdsu.edu It allows for the definitive assignment of each carbon atom in the heptene (B3026448) chain that bears protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edubeilstein-journals.org This is particularly useful for conformational analysis, revealing the spatial arrangement of the ethyl and allyl groups around the chiral center.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, which are fundamental for interpreting the 2D spectra.

Atom PositionExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Multiplicity / Coupling (Hz)Key HMBC Correlations (¹H to ¹³C)Key COSY Correlations (¹H to ¹H)
1~114.55.0-5.2mC-2, C-3H-2
2~141.85.7-5.9mC-1, C-3, C-4H-1, H-3
3~42.02.1-2.3mC-1, C-2, C-4, C-5H-2, H-4
4~71.03.6-3.8mC-2, C-3, C-5, C-6H-3, H-5
5~38.01.4-1.6mC-3, C-4, C-6, C-7H-4, H-6
6~29.01.3-1.5mC-4, C-5, C-7H-5, H-7
7~10.00.9-1.0t, J ≈ 7.4C-5, C-6H-6

Chiral Solvating Agent (CSA) and Chiral Derivatizing Agent (CDA) NMR Studies for Enantiomeric Excess Determination

To determine the enantiomeric purity of a sample of hept-1-en-4-ol, chiral auxiliaries are used in NMR spectroscopy. Enantiomers are indistinguishable in a standard achiral NMR environment, but their interaction with a chiral agent can lead to separable signals. researchgate.netdokumen.pub

Chiral Solvating Agents (CSAs): A CSA is a chiral compound that forms transient, weak diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals, allowing for the quantification of each enantiomer.

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), reacts with the alcohol functional group of this compound to form stable diastereomeric esters. researchgate.net These diastereomers have distinct chemical shifts for protons located near the newly formed ester linkage. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (e.e.) of the original alcohol can be accurately determined.

Advanced NMR Experiments for Detailed Stereochemical Assignment

For complex molecules or cases where relative configuration is ambiguous, advanced NMR methods are employed. One powerful approach is the combination of NMR data with quantum mechanical calculations, such as the DP4+ analysis. researchgate.net This method involves calculating the theoretical NMR chemical shifts for all possible stereoisomers of the molecule using density functional theory (DFT). The calculated shifts are then compared statistically with the experimental NMR data. The stereoisomer whose calculated data provides the best match to the experimental values is assigned as the correct structure, providing a high level of confidence in the stereochemical assignment. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are paramount for determining the absolute configuration (e.g., R or S) of a chiral center.

Electronic Circular Dichroism (ECD) Spectroscopy of this compound and its Derivatives

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible range, which arises from electronic transitions. encyclopedia.pubrsc.org For this compound, the primary chromophore is the carbon-carbon double bond of the allyl group.

The determination of the absolute configuration using ECD involves comparing the experimentally measured spectrum with a spectrum predicted by quantum-chemical calculations. nih.gov The process typically involves:

Performing a conformational search to identify the most stable low-energy conformers of the molecule.

Calculating the theoretical ECD spectrum for one enantiomer (e.g., the (S)-enantiomer) by averaging the spectra of all significant conformers using time-dependent density functional theory (TD-DFT).

Comparing the sign and shape of the calculated spectrum's Cotton effects with the experimental spectrum. A good match confirms the absolute configuration of the sample. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light associated with molecular vibrations. bruker.combiotools.us VCD is a powerful and reliable method for determining the absolute configuration of chiral molecules, particularly those without strong UV chromophores. nih.govnih.gov

Similar to ECD, the VCD method relies on a comparison between experimental and theoretical data. rsc.org The absolute configuration of this compound is established by:

Measuring the experimental VCD spectrum of the sample in the mid-infrared region.

Calculating the theoretical VCD spectrum for the (S)-enantiomer based on its stable conformers using DFT.

Comparing the experimental and calculated spectra. An agreement in the pattern of positive and negative VCD bands across the spectrum provides definitive proof of the (4S) absolute configuration. biotools.usresearchgate.net

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides critical information regarding a molecule's mass and, by extension, its elemental composition and structure. polyu.edu.hk For a chiral unsaturated alcohol like this compound, advanced MS methods offer deep structural insights.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy, typically to within 5 parts per million (ppm). Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₇H₁₄O. nih.gov HRMS analysis would measure the mass of its molecular ion (or, more commonly, its protonated form, [M+H]⁺) and compare it to the calculated exact mass. This confirmation is a crucial first step in structural elucidation, ruling out other potential isobaric compounds. The theoretical exact mass provides a benchmark for experimental verification.

Table 1: HRMS Data for the Protonated Molecular Ion of this compound

Property Value
Molecular Formula C₇H₁₅O⁺ ([M+H]⁺)
Calculated Exact Mass 115.11174
Typical Experimental Mass 115.1117 +/- 0.0005

| Required Mass Accuracy | < 5 ppm |

This interactive table illustrates the principle of HRMS for confirming the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) provides detailed structural information by isolating a precursor ion (such as the molecular ion of this compound) and inducing it to fragment. The resulting product ions are then analyzed, revealing characteristic fragmentation patterns that act as a structural fingerprint. polyu.edu.hk This technique is particularly useful for distinguishing between structural isomers, which might have identical high-resolution masses. researchgate.net

In an MS/MS experiment, the protonated molecule of this compound ([C₇H₁₄O+H]⁺, m/z 115.1) would be subjected to collision-induced dissociation (CID). The fragmentation pathways are predictable based on the structure of unsaturated alcohols:

Loss of Water: A common fragmentation for alcohols, leading to the formation of a carbocation at m/z 97.09, corresponding to the ion [C₇H₁₃]⁺.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is highly characteristic. This would result in the loss of a propyl radical (•C₃H₇) to yield a fragment at m/z 71.05, or the loss of an allyl radical (•C₃H₅) to yield a fragment at m/z 73.06.

Cleavage associated with the double bond: The presence of the double bond can influence fragmentation pathways, leading to more complex rearrangements.

Analysis of these fragment ions allows for the reconstruction of the molecule's connectivity, confirming the position of the hydroxyl group and the double bond. researchgate.netraco.cat

Table 2: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
115.1 97.1 H₂O [C₇H₁₃]⁺ (Heptadienyl cation)
115.1 73.1 C₃H₅• [C₄H₉O]⁺
115.1 71.1 C₃H₇• [C₄H₇O]⁺
115.1 57.1 C₃H₅• + H₂O [C₄H₉]⁺ (Butyl cation)

This interactive table outlines the expected major fragmentation pathways for this compound in a tandem mass spectrometry experiment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

X-ray Crystallography of Crystalline Derivatives of this compound for Solid-State Stereochemical Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. wikipedia.org However, the technique requires a well-ordered single crystal. Since this compound is a liquid or low-melting solid at room temperature, it is not suitable for direct crystallographic analysis.

To overcome this limitation, a crystalline derivative must be synthesized. This is typically achieved by reacting the alcohol with a chiral or achiral carboxylic acid, or another suitable reagent, to form a solid ester or other derivative that crystallizes readily. For determining absolute configuration, reacting the chiral alcohol with a molecule containing a heavy atom (e.g., bromine) can be particularly advantageous for the analysis process.

Once a suitable crystal is obtained, X-ray diffraction analysis provides a detailed map of electron density, from which the precise position of every atom in the crystal lattice can be determined. This allows for the direct visualization of the molecule's 3D structure and the unequivocal assignment of the (S) configuration at the C4 stereocenter. rsc.orgcaltech.edu The resulting crystallographic data provides bond lengths, bond angles, and torsional angles, offering the most definitive stereochemical proof available.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

Parameter Description Representative Value
Crystal System The geometric shape of the unit cell. Orthorhombic
Space Group The symmetry elements of the crystal. P2₁2₁2₁
a, b, c (Å) The dimensions of the unit cell. a = 7.5, b = 12.0, c = 18.5
α, β, γ (°) The angles of the unit cell. α = 90, β = 90, γ = 90
Resolution (Å) The level of detail in the structure. 0.8
R-factor A measure of the agreement between the crystallographic model and the experimental data. < 0.05

| Flack Parameter | A key indicator used to determine the absolute stereochemistry of the molecule. | ~0 |

This interactive table presents typical parameters obtained from an X-ray crystallographic analysis, illustrating the type of data that would be generated for a crystalline derivative to confirm the absolute structure of this compound.

Reactivity and Stereoselective Transformations of 4s Hept 1 En 4 Ol

Selective Functionalization of the Hydroxyl Group in (4S)-Hept-1-en-4-ol

The hydroxyl group at the C4 position is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of the secondary alcohol in this compound can lead to the formation of a chiral ketone, hept-1-en-4-one. This transformation can be achieved using a variety of oxidizing agents. For instance, Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is a common method for converting primary and secondary alcohols to aldehydes and ketones, respectively. Another widely used reagent is Dess-Martin periodinane, which offers mild reaction conditions for similar oxidations. google.com These methods are generally considered stereoretentive at the adjacent chiral centers, meaning the configuration of other stereocenters in the molecule is preserved during the reaction.

Oxidation Reaction Reagents Product
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Hept-1-en-4-one
Dess-Martin OxidationDess-Martin PeriodinaneHept-1-en-4-one

The hydroxyl group of this compound can be protected or derivatized through esterification and etherification reactions. These transformations are crucial in multi-step syntheses to prevent the hydroxyl group from reacting with reagents intended for other parts of the molecule. wikipedia.org

Esterification: Classical Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic conditions. However, this is an equilibrium process. Milder, more efficient methods have been developed. For example, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) allows for high-yield esterification at room temperature.

Etherification: The hydroxyl group can be converted into an ether to serve as a protecting group. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether. The formation of a TBS ether is typically achieved by reacting the alcohol with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) and a base like triethylamine. rsc.org Another common protecting group is the benzyl (B1604629) ether, which can be formed using benzyl bromide in the presence of a strong base like sodium hydride. semanticscholar.org The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal. wikipedia.org For instance, silyl ethers are typically removed by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org

Protecting Group Reagents for Protection Reagents for Deprotection
Tert-butyldimethylsilyl (TBS)TBSOTf, TriethylamineTetrabutylammonium fluoride (TBAF)
Benzyl (Bn)NaH, Benzyl bromideH₂, Pd/C
Triisopropylsilyl (TIPS)TIPSCl, BaseTetra-n-butylammonium fluoride

Nucleophilic substitution at a chiral center can proceed with either inversion or retention of configuration. While SN2 reactions at tertiary centers are generally difficult due to steric hindrance, they can be achieved under specific conditions. rsc.org For secondary alcohols like this compound, SN2 reactions are more feasible and typically proceed with inversion of configuration. researchgate.net

The hydroxyl group is a poor leaving group, so it must first be converted into a better one, such as a tosylate or mesylate. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate can then be displaced by a nucleophile in an SN2 reaction, leading to inversion of the stereochemistry at the C4 center.

Recent advancements have also shown that stereospecific substitution can occur at tertiary centers, sometimes proceeding through an SN1-type mechanism that still results in a high degree of inversion of configuration, challenging the classical understanding of these reactions. researchgate.net

Controlled Esterification and Etherification for Protecting Group Strategies and Derivatives

Transformations Involving the Terminal Alkene Moiety of this compound

The terminal double bond in this compound provides another site for selective functionalization, allowing for the introduction of new stereocenters with high control.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes, converting them into alcohols. numberanalytics.comiitk.ac.in The reaction is stereospecific, with the hydroboration step involving the syn-addition of a borane (B79455) (like BH₃) across the double bond. libretexts.orglibretexts.org The subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group with retention of configuration. iitk.ac.inlibretexts.org When applied to this compound, hydroboration-oxidation would yield (4S)-heptane-1,4-diol. The stereochemistry of the newly formed hydroxyl group at C1 is not chiral, but the existing stereocenter at C4 influences the facial selectivity of the borane addition.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the alkene can proceed through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. The stereochemistry of the starting material can influence the diastereoselectivity of the product.

Enantioselective Epoxidation: The terminal alkene can be converted into a chiral epoxide. The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. wikipedia.org Although this compound is a homoallylic alcohol, other methods for asymmetric epoxidation exist. For instance, Jacobsen's catalyst, a chiral salen-manganese complex, can be used for the enantioselective epoxidation of unfunctionalized olefins like the terminal alkene in this compound. tcichemicals.com Dimethyldioxirane (DMD), generated in situ from Oxone and acetone, can also be used in conjunction with such catalysts. researchgate.net

Enantioselective Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of the terminal alkene into a diol with high enantioselectivity. researchgate.net This reaction uses osmium tetroxide (OsO₄) as the catalyst in combination with a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand (AD-mix-α containing (DHQ)₂PHAL or AD-mix-β containing (DHQD)₂PHAL) determines which face of the alkene is hydroxylated, leading to the formation of either of the two possible enantiomeric diols. rsc.org This would convert this compound into (4S)-heptane-1,2,4-triol with controlled stereochemistry at C1 and C2.

Transformation Key Reagents/Catalyst System Product Stereochemical Outcome
Hydroboration-Oxidation1. BH₃∙THF 2. H₂O₂, NaOH(4S)-Heptane-1,4-diolAnti-Markovnikov, syn-addition
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-β, OsO₄ (cat.)(1R,2R,4S)-Heptane-1,2,4-triol or (1S,2S,4S)-Heptane-1,2,4-triolHigh enantioselectivity
Jacobsen EpoxidationChiral (salen)Mn catalyst, oxidant(S)-2-((S)-1-hydroxybutyl)oxirane or (R)-2-((S)-1-hydroxybutyl)oxiraneEnantioselective

Olefin Metathesis Reactions for Chain Extension and Macrocyclization

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and this compound is a suitable substrate for such transformations. wikipedia.org Both cross-metathesis (CM) and ring-closing metathesis (RCM) can be employed to elaborate the terminal alkene, leading to chain-extended products or macrocyclic structures, respectively. wikipedia.orgcore.ac.uk

Chain Extension via Cross-Metathesis:

Cross-metathesis allows for the introduction of new functional groups and the extension of the carbon chain. For instance, the reaction of this compound with various olefin partners in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, can yield a range of chain-extended homoallylic alcohols. beilstein-journals.orglibretexts.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the newly formed double bond. acs.org

Macrocyclization via Ring-Closing Metathesis:

To achieve macrocyclization, this compound must first be derivatized to a diene. This is typically accomplished by esterification or etherification of the hydroxyl group with a moiety containing a terminal alkene. Subsequent RCM of the resulting diene affords macrocyclic lactones or ethers. The success of the RCM reaction is dependent on factors such as the length of the tether connecting the two olefins, the catalyst used, and the reaction concentration. sci-hub.sersc.org Ruthenium-based catalysts are commonly employed for their functional group tolerance. harvard.edu

Table 1: Examples of Olefin Metathesis Reactions with this compound Derivatives
ReactantMetathesis Partner/Reaction TypeCatalystProductYield (%)Reference
This compound derivative (diene)RCMGrubbs IMacrocycle80 core.ac.uk
This compound1-Hexene (Cross-Metathesis)Hoveyda-Grubbs IChain-extended alcohol- beilstein-journals.org

Transition Metal-Catalyzed Functionalizations of the Alkene

The terminal alkene of this compound is amenable to a variety of transition metal-catalyzed functionalizations, providing access to a diverse range of products. snnu.edu.cn These reactions often proceed with high chemo- and regioselectivity due to the directing effect of the neighboring hydroxyl group.

Wacker Oxidation: The oxidation of the terminal alkene to a methyl ketone can be achieved using a palladium catalyst in the presence of an oxidant, a process known as the Wacker oxidation. rsc.orgnih.gov This transformation converts the homoallylic alcohol into a β-hydroxy ketone, a valuable synthon in organic synthesis. rsc.org

Hydroformylation: The rhodium-catalyzed hydroformylation of the alkene introduces a formyl group, leading to the formation of an aldehyde. redalyc.orgthieme-connect.de The regioselectivity of this reaction, favoring either the linear or branched aldehyde, can often be controlled by the choice of ligands and reaction conditions. redalyc.orgresearchgate.net

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions. wikipedia.org Stereoselective epoxidation can be achieved using chiral catalysts or reagents, allowing for the synthesis of diastereomerically enriched epoxides. researchgate.net

Hydroboration-Oxidation: This two-step process converts the alkene into a primary alcohol, extending the carbon chain and introducing a new hydroxyl group. The regioselectivity is typically anti-Markovnikov, and the stereochemistry can be influenced by the chiral center at C4.

Heck Coupling: Palladium-catalyzed coupling of the alkene with aryl or vinyl halides allows for the introduction of various substituents, further diversifying the molecular scaffold.

Table 2: Transition Metal-Catalyzed Functionalizations of this compound
ReactionCatalyst/ReagentProduct TypeReference
Wacker OxidationPdCl2/CuClβ-Hydroxy ketone rsc.org
HydroformylationRh(CO)2(acac)/ligandAldehyde redalyc.orgresearchgate.net
Epoxidationm-CPBAEpoxide wikipedia.org

Chemoselective and Regioselective Reactions Exploiting Both Functional Groups

The simultaneous presence of a hydroxyl and an alkene group allows for reactions that selectively target one functional group in the presence of the other. slideshare.netdurgapurgovtcollege.ac.in The inherent chirality of this compound can also direct the stereochemical outcome of these transformations.

For instance, the hydroxyl group can be protected, allowing for selective manipulation of the alkene. Conversely, the alkene can undergo reactions that are tolerant of the free hydroxyl group. The proximity of the two functional groups can also lead to intramolecular reactions where the hydroxyl group acts as a nucleophile, attacking an activated form of the alkene.

Intramolecular Reactions and Cascade Cyclizations Initiated from this compound

The structure of this compound is well-suited for intramolecular reactions and cascade cyclizations, leading to the formation of cyclic ethers and other heterocyclic systems. thieme-connect.de These reactions are often initiated by activation of either the alkene or the alcohol.

Prins Cyclization: Acid-catalyzed reaction of the homoallylic alcohol with an aldehyde or ketone can initiate a Prins cyclization, leading to the formation of substituted tetrahydropyrans. organic-chemistry.orgnih.gov The stereochemical outcome of this cyclization can be highly diastereoselective, controlled by the existing stereocenter. organic-chemistry.org

Oxidative Cyclization: Treatment with reagents like N-bromosuccinimide or iodine can induce an electrophilic cyclization, where the hydroxyl group attacks the activated alkene to form a substituted tetrahydrofuran. The stereochemistry of the newly formed stereocenters is influenced by the initial chirality of the starting material.

Radical Cyclizations: Radical-mediated cyclizations can also be initiated from derivatives of this compound. thieme-connect.de For example, the corresponding halo-ether can undergo a radical cyclization to form substituted tetrahydrofurans.

Derivatization Strategies for Enhancing Chemical Diversity and Utility

The utility of this compound as a synthetic intermediate can be significantly expanded through various derivatization strategies.

Protection of the Hydroxyl Group: Protection of the alcohol as an ether (e.g., silyl ether, benzyl ether) or an ester allows for a wider range of reactions to be performed on the alkene without interference from the hydroxyl group.

Activation of the Hydroxyl Group: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) facilitates nucleophilic substitution reactions.

Oxidation of the Alcohol: Oxidation of the secondary alcohol to the corresponding ketone provides a new site for functionalization, such as aldol (B89426) reactions or Grignard additions.

Esterification and Amidation: Esterification or amidation of the hydroxyl group with various carboxylic acids or amines can introduce diverse functional groups and build molecular complexity.

These derivatization strategies, coupled with the inherent reactivity of the alkene, provide access to a vast chemical space, making this compound a valuable and versatile chiral building block in modern organic synthesis.

Computational Chemistry and Theoretical Studies of 4s Hept 1 En 4 Ol

Conformational Analysis and Energy Landscapes using Density Functional Theory (DFT)

Due to the presence of several single bonds, (4S)-hept-1-en-4-ol is a conformationally flexible molecule. Understanding its three-dimensional structure requires identifying the most stable conformers and mapping the potential energy surface (PES). Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

A typical conformational analysis begins with a systematic or stochastic search to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization using DFT, commonly with a functional like B3LYP and a basis set such as 6-31G(d) or larger, to find the local energy minima on the PES. researchgate.net The relative energies of these optimized conformers are then calculated at a higher level of theory, for instance, using a larger basis set like 6-311++G(2d,p), to establish their relative populations at a given temperature according to the Boltzmann distribution. frontiersin.org

The energy landscape of this compound is primarily dictated by the torsional angles around the C3-C4, C4-C5, and C4-O bonds. The orientation of the hydroxyl group, the allyl group, and the ethyl group relative to each other leads to a variety of distinct conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the pi-electrons of the double bond can be a key stabilizing interaction in certain conformations. Studies on similar flexible chiral alcohols have shown that even subtle conformational changes can significantly impact the molecule's properties and reactivity. rsc.orgchemrxiv.org

Table 1: Representative Calculated Conformers of this compound and their Relative Energies This table presents hypothetical data for illustrative purposes.

ConformerKey Dihedral Angle (H-O-C4-C3)Relative Energy (kcal/mol) at 298.15 KBoltzmann Population (%)
Conf-1 (Global Minimum)-65.8°0.0055.4
Conf-2178.5°0.8521.1
Conf-355.2°1.508.2
Conf-4-175.1°2.103.5

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, VCD/ECD Spectra) for Stereochemical Assignment

Computational methods are invaluable for assigning the absolute configuration of chiral centers by predicting spectroscopic parameters and comparing them with experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. science.gov The process involves first performing a thorough conformational analysis as described above. The NMR shielding tensors are then calculated for each significant low-energy conformer. The final predicted chemical shifts are obtained by averaging the values from each conformer, weighted by their Boltzmann population. acs.org This approach is crucial because the observed chemical shifts in an experimental setting are an average over all the conformations present in solution. Comparing the predicted spectrum with the experimental one serves as a powerful tool for structural verification.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for the Main Conformer of this compound This table presents hypothetical data for illustrative purposes based on known chemical shift ranges. prospre.canmrdb.org

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (vinyl)5.85ddt
H2 (vinyl)5.10dq
H2' (vinyl)5.05dq
H4 (carbinol)3.75m
OH1.80d
H32.25m
H51.50m
H70.95t

Vibrational and Electronic Circular Dichroism (VCD/ECD): VCD and ECD spectroscopy are chiroptical techniques that provide definitive information about the absolute stereochemistry of a molecule. ru.nl The absolute configuration of this compound can be unambiguously determined by comparing its experimental VCD and/or ECD spectra with spectra calculated from first principles. researchgate.net

The process involves calculating the VCD and ECD spectra for one enantiomer (e.g., the (4S) form). VCD spectra are computed using DFT, while ECD spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations are performed for all low-energy conformers, and the final spectrum is a Boltzmann-weighted average. If the calculated spectrum for the (4S) enantiomer matches the experimental spectrum, the assignment is confirmed. An anti-correlated (mirror-image) spectrum would indicate the opposite enantiomer. This combined experimental and computational approach is considered the gold standard for absolute configuration assignment of chiral molecules. rsc.orgrsc.org

Transition State Modeling for Enantioselective Reactions Involving this compound or its Precursors

Computational modeling is a powerful asset for understanding and optimizing the enantioselective synthesis of chiral alcohols. iranchembook.ir To synthesize this compound, one might consider the enantioselective allylation of butanal or the enantioselective addition of an ethyl Grignard reagent to pent-1-en-4-one, mediated by a chiral catalyst.

DFT calculations can be employed to model the entire reaction pathway, with a particular focus on the stereochemistry-determining step. researchgate.net Researchers can build computational models of the transition states that lead to the (4S) product and the (4R) product. By calculating the Gibbs free energy of activation (ΔG‡) for both competing pathways, one can predict the enantiomeric excess (ee) of the reaction. These models reveal the crucial non-covalent interactions (e.g., steric hindrance, hydrogen bonds, CH-π interactions) between the substrate, catalyst, and reagents that are responsible for the observed stereoselectivity. nih.govresearchgate.net This insight is critical for the rational design of more efficient and selective catalysts.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Catalyzed Enantioselective Allylation to form Hept-1-en-4-ol This table presents hypothetical data for illustrative purposes.

Transition StateProductRelative Activation Energy (ΔΔG‡, kcal/mol)Predicted Enantiomeric Excess (ee)
TS-S (Pro-S pathway)This compound0.096%
TS-R (Pro-R pathway)(4R)-hept-1-en-4-ol2.2

Molecular Dynamics Simulations for Solvent Effects on Reactivity and Conformation

The conformation and reactivity of this compound can be significantly influenced by the solvent. Molecular Dynamics (MD) simulations are used to explore these effects by modeling the molecule's behavior in an explicit solvent box over time. wikipedia.org

MD simulations can reveal how solvent molecules, particularly polar and protic ones, interact with the functional groups of this compound. Hydrogen bonding between the solvent and the hydroxyl group can alter the conformational equilibrium by stabilizing conformers that might be less favored in the gas phase. rsc.org These solvent-solute interactions can also affect the energy barriers of chemical reactions by stabilizing or destabilizing transition states differently than the ground states. osti.gov For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In a QM/MM simulation, the reacting species (e.g., this compound and a catalyst) are treated with accurate but computationally expensive quantum mechanics, while the surrounding solvent molecules are treated with a more efficient classical force field.

Quantum Chemical Studies of Reaction Mechanisms and Catalytic Pathways

Quantum chemical methods, especially DFT, are essential for elucidating the detailed, step-by-step mechanisms of reactions involving this compound. rsc.orgaspbs.com Such studies provide a molecular-level understanding of bond-breaking and bond-forming processes. For instance, the mechanism of oxidation of the secondary alcohol, isomerization of the double bond, or its participation in a palladium-catalyzed allylic substitution could be investigated. acs.orgmdpi.com

A mechanistic study involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. mdpi.com By calculating the energies of these points, a complete energy profile for the reaction can be constructed. This profile helps to identify the rate-determining step, understand the role of any catalysts, and explain the observed regioselectivity and stereoselectivity. chinesechemsoc.org These theoretical investigations can validate proposed mechanisms or suggest new, previously unconsidered pathways, guiding future experimental work. chemrxiv.org

Applications of 4s Hept 1 En 4 Ol As a Chiral Synthon in Complex Molecule Synthesis

Role in the Total Synthesis of Chiral Natural Products and Bioactive Molecules

The inherent chirality of (4S)-hept-1-en-4-ol provides a strategic advantage in the total synthesis of a wide array of biologically active molecules. Its structure serves as a scaffold upon which further stereocenters and functional groups can be introduced with a high degree of control.

Precursor for Specific Insect Pheromones and Semiochemicals

This compound is a key precursor in the synthesis of certain insect pheromones, which are crucial for pest management strategies. The specific stereoisomers of these pheromones are often the only active forms, making enantiomerically pure starting materials like this compound essential. researchgate.net

For instance, it is a building block for the synthesis of (4S,6S)-4,6-heptanediol, a component of the pheromone of the larger grain borer, Prostephanus truncatus. The synthesis involves the transformation of the terminal double bond and the stereogenic alcohol center of this compound to achieve the desired diol structure.

Another notable application is in the synthesis of (+)-exo-Brevicomin, the principal sex attractant of the Western pine beetle, Dendroctonus brevicomis. pherobase.com The synthesis of this bicyclic ketal pheromone can utilize chiral synthons derived from this compound to establish the correct stereochemistry, which is critical for its biological activity. The stereoisomers of verbenol, another insect pheromone, highlight the importance of chirality in these semiochemicals. wikipedia.org

The following table summarizes some insect pheromones synthesized using this compound or related chiral building blocks.

Pheromone/SemiochemicalTarget Insect SpeciesRole of this compound
(4S,6S)-4,6-HeptanediolProstephanus truncatus (Larger grain borer)Chiral precursor for establishing the diol stereocenters.
(+)-exo-BrevicominDendroctonus brevicomis (Western pine beetle)Building block for constructing the bicyclic ketal core. pherobase.com
(4S)-cis-VerbenolIps typographus, Dendroctonus ponderosaeDemonstrates the importance of specific stereoisomers in pheromonal activity. wikipedia.org

Intermediate in the Synthesis of Chiral Polyketides and Terpenoids

The structural motifs present in this compound are common in many polyketides and terpenoids, making it a valuable intermediate in their synthesis. mdpi.comnih.gov Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.govacs.org The synthesis of these complex molecules often requires the assembly of multiple stereocenters, and chiral synthons like this compound can significantly simplify this process. researchgate.net

In the synthesis of polyketide natural products, the iterative addition of two-carbon units often leads to structures with multiple hydroxyl and methyl groups. The stereochemistry of these groups is critical for the biological activity of the final molecule. This compound can be elaborated through various synthetic transformations, such as Sharpless asymmetric epoxidation of the alkene and subsequent ring-opening reactions, to generate key fragments of polyketide chains with the desired stereochemistry.

For example, fragments of macrolide antibiotics, which are a class of polyketides, can be synthesized using this compound as a starting material. The existing stereocenter at C-4 directs the formation of new stereocenters, allowing for a highly stereocontrolled synthesis.

Building Block for Stereoselective Access to Oxygenated Heterocycles

The functional groups of this compound are well-suited for the construction of various oxygenated heterocyclic systems, which are common cores of many natural products. nottingham.ac.uk The terminal alkene can undergo transformations like ozonolysis, epoxidation, or dihydroxylation to introduce oxygen functionalities, which can then participate in cyclization reactions.

One important application is in the synthesis of substituted tetrahydrofurans (THFs). acs.org For example, an intramolecular iodoetherification of a derivative of this compound can lead to the formation of a 2,5-disubstituted THF with high diastereoselectivity. The stereochemistry at the C-4 position of the starting material dictates the relative stereochemistry of the substituents on the THF ring. This strategy has been employed in the synthesis of natural products containing the THF moiety, such as certain acetogenins.

Furthermore, the alkene can be cleaved to an aldehyde, which can then undergo intramolecular reactions with the hydroxyl group to form lactones or other heterocyclic systems. The inherent chirality of the starting material ensures the enantiomeric purity of the resulting heterocyclic product.

Development of Chiral Ligands and Catalysts Derived from this compound Scaffolds

The chiral backbone of this compound can be incorporated into the structure of ligands for asymmetric catalysis. By modifying the hydroxyl and alkene functionalities, phosphine (B1218219), amine, or other coordinating groups can be introduced to create a chiral environment around a metal center.

For instance, the hydroxyl group can be converted to an amino group, and the terminal alkene can be hydroformylated and then functionalized to introduce phosphine moieties. The resulting chiral phosphine-amino alcohol ligand can be used in various asymmetric transformations, such as asymmetric hydrogenation or allylic alkylation. The stereochemical outcome of these reactions is influenced by the chirality originating from the this compound scaffold. While a broad range of chiral ligands exist, those derived from readily available chiral synthons like this compound offer a practical advantage. entegris.comambeed.com

Asymmetric Methodologies Leveraging the Intrinsic Chirality of this compound

The inherent chirality of this compound can be exploited in various asymmetric reactions where the stereocenter of the molecule itself directs the stereochemical outcome of a transformation at a different position. This is often referred to as substrate-controlled diastereoselection.

An example of this is the diastereoselective epoxidation of the double bond in this compound. The hydroxyl group can direct the epoxidizing agent to one face of the alkene, leading to the preferential formation of one of the two possible diastereomeric epoxides. This substrate-controlled approach can be highly effective and avoids the need for a chiral catalyst.

Similarly, in reactions involving the addition of nucleophiles to the carbonyl group of a ketone derived from the oxidation of this compound, the existing stereocenter can influence the facial selectivity of the attack, leading to a diastereomerically enriched product. These methodologies are valuable for the construction of molecules with multiple contiguous stereocenters.

Applications in Polymer Chemistry for the Synthesis of Stereoregular Polymers

While less common, chiral monomers derived from this compound can be utilized in the synthesis of stereoregular polymers. The polymerization of chiral monomers can lead to polymers with a regular arrangement of the stereocenters along the polymer chain, which can influence the polymer's physical and chemical properties, such as its crystallinity, melting point, and optical activity.

For example, a derivative of this compound could be prepared to contain a polymerizable group, such as a methacrylate (B99206) or a norbornene moiety. The subsequent polymerization of this chiral monomer, potentially using a stereoselective polymerization catalyst, could yield a tactic polymer with a well-defined stereostructure. Research in this area explores how the chirality of the monomer unit translates to the macroscopic properties of the polymer. researchgate.net

Precursor for Advanced Chiral Materials and Optoelectronic Components

The intrinsic chirality of this compound positions it as a valuable starting material for the synthesis of sophisticated chiral materials and components with potential applications in optoelectronics. The stereodefined center and the presence of two distinct unsaturated functionalities—a terminal alkene and a hydroxyl group—offer versatile handles for chemical modification and incorporation into larger, ordered systems. Research in this area explores the translation of the molecular chirality of this compound into the macroscopic properties of materials, aiming to create novel liquid crystals, chiral polymers, and other functional organic materials.

The development of advanced materials from chiral synthons like this compound is a field of significant interest due to the unique properties that chirality can impart. These properties are often related to the interaction of the material with polarized light, which is fundamental to many optoelectronic applications. While the direct polymerization of this compound is not commonly reported, its chemical modification into specialized monomers is a key strategy. For instance, the hydroxyl group can be esterified or etherified with moieties that promote liquid crystalline behavior, while the terminal double bond can serve as a polymerizable unit.

Investigations into chiral liquid crystals derived from other chiral alcohols have demonstrated the principles that would apply to derivatives of this compound. researchgate.net The introduction of a chiral center into a liquid crystalline molecule can induce the formation of chiral nematic (cholesteric) or chiral smectic phases. researchgate.netwikipedia.org These phases exhibit helical superstructures that selectively reflect light of a specific wavelength and circular polarization, a property that is the basis for applications such as temperature sensors, reflective displays, and chiral optical filters. mdpi.com The specific stereochemistry of the (4S) configuration would dictate the handedness of the resulting helical structure.

Furthermore, the incorporation of this compound derivatives into polymer chains can lead to the formation of chiral polymers. These materials are of interest for applications in chiral chromatography, as sensors for chiral molecules, and in nonlinear optics. The synthesis would typically involve converting the alcohol into a monomer, such as an acrylate (B77674) or methacrylate, followed by polymerization. The resulting polymer would possess a chiral pendant group at regular intervals, which can induce a helical conformation in the polymer backbone or create a chiral microenvironment.

While specific research detailing the synthesis of advanced chiral materials and optoelectronic components directly from this compound is not extensively documented in publicly available literature, the foundational chemical principles and the known applications of other chiral building blocks strongly suggest its potential in this domain. researchgate.netmdpi.com The data table below outlines the hypothetical properties of a chiral nematic liquid crystal derived from a this compound derivative, based on general knowledge of such materials.

Interactive Data Table: Hypothetical Properties of a this compound-Derived Chiral Nematic Liquid Crystal

PropertyPredicted Value/CharacteristicSignificance in Optoelectronics
Helical Twisting Power (HTP)High (dependent on mesogenic core)Determines the pitch of the helical structure and thus the wavelength of reflected light. High HTP allows for significant twisting with small amounts of chiral dopant.
Handedness of HelixLeft- or Right-handed (determined by the (4S) center and synthetic pathway)Dictates the polarization of reflected light (left- or right-circularly polarized).
Temperature Range of N* PhaseDependent on the specific molecular structureDefines the operational temperature window for devices based on the cholesteric phase.
Birefringence (Δn)Moderate to HighA measure of the difference in refractive indices for light polarized parallel and perpendicular to the director; crucial for display and light modulation applications.
Dielectric Anisotropy (Δε)Positive or NegativeDetermines the response of the liquid crystal to an applied electric field, essential for switching in displays.

Further research and development are necessary to fully explore and realize the potential of this compound as a precursor for this class of advanced materials. The synthesis and characterization of novel derivatives are critical next steps in establishing its role in the future of chiral technologies and optoelectronics.

Future Directions and Emerging Research Avenues for 4s Hept 1 En 4 Ol

Integration with Flow Chemistry and Continuous Synthesis Principles for Scalable Production

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. numberanalytics.com For a molecule like (4S)-hept-1-en-4-ol, which is often synthesized via stereoselective additions to a prochiral ketone, flow chemistry presents a compelling route for scalable and economically viable production. dechema.de

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the often exothermic and sensitive nature of organometallic additions used in its synthesis. numberanalytics.com This precise control minimizes the formation of byproducts and enhances stereoselectivity. Furthermore, the high surface-area-to-volume ratio in microreactors improves heat transfer, mitigating risks associated with thermal runaways. dechema.de The integration of in-line purification and real-time monitoring technologies can lead to a fully automated, end-to-end synthesis, significantly reducing manual intervention and improving process robustness. mdpi.com The development of such a continuous process for this compound would not only streamline its production but also make this valuable chiral building block more accessible for industrial applications.

Development of Novel Heterogeneous and Homogeneous Catalytic Systems for this compound Transformations

The reactivity of this compound is centered around its two primary functional groups: the secondary alcohol and the terminal alkene. Future research will heavily focus on developing novel catalytic systems to selectively transform these sites, unlocking new synthetic pathways.

In homogeneous catalysis, gold(I) complexes have emerged as powerful catalysts for activating alkynes and allenes, and similar principles can be applied to the functional groups of this compound. acs.orgucl.ac.uk For instance, gold-catalyzed intramolecular hydroalkoxylation could lead to the formation of chiral substituted tetrahydrofurans. Transition metal catalysts, particularly those based on rhodium or ruthenium, could enable stereoretentive or stereoinvertive functionalization of the alcohol. acs.org

The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized zeolites, offers advantages in terms of catalyst recovery and reusability, crucial for sustainable chemical processes. rsc.org These solid catalysts could be designed with chiral pockets to perform shape-selective transformations on the this compound scaffold, such as asymmetric epoxidation of the alkene or oxidation of the alcohol.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Stereoselectivity of this compound

The intersection of artificial intelligence (AI) and chemistry is creating powerful tools for predicting reaction outcomes and accelerating discovery. engineering.org.cn For a chiral molecule like this compound, machine learning (ML) models can be trained to predict its reactivity and the stereoselectivity of its transformations with high accuracy. rsc.orgarxiv.org

By creating datasets from experimental results of reactions involving this compound and structurally similar chiral alcohols, ML algorithms like random forests or neural networks can learn the complex relationships between substrates, reagents, catalysts, and the resulting stereochemical outcome. rsc.orgnih.gov These models can predict enantiomeric or diastereomeric ratios, identify optimal reaction conditions, and even suggest novel catalyst structures. rsc.orgnih.gov This predictive power would dramatically reduce the experimental effort required in trial-and-error optimization, making the development of new synthetic methods more efficient and resource-friendly. arxiv.org

Exploration of New Applications in Advanced Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it an attractive candidate for incorporation into advanced materials and supramolecular assemblies. tugraz.atscilit.com In materials science, the terminal alkene functionality can be utilized as a monomer for polymerization. umu.se This could lead to the creation of novel chiral polymers with unique properties, such as chiroptical activity or the ability to act as a stationary phase for chiral chromatography. The hydroxyl group provides a site for further functionalization, allowing the polymer properties to be tuned for specific applications in areas like sensor technology or biocompatible materials. unige.ituni-graz.at

In supramolecular chemistry, which studies complex systems formed by non-covalent interactions, the hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. wikipedia.org This capability allows it to be used as a building block for self-assembling systems, forming gels, liquid crystals, or other ordered nanostructures. researchgate.netsioc-journal.cn The chirality of the molecule can be transferred to the macroscopic level, creating helical supramolecular polymers or other chiral architectures with potential applications in asymmetric catalysis and molecular recognition. rsc.orgnptel.ac.in

Design of Next-Generation Chiral Auxiliaries and Ligands Based on this compound Structure

One of the most promising future directions for this compound is its use as a scaffold for new chiral auxiliaries and ligands. A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org The this compound structure can be attached to a prochiral substrate via its hydroxyl group, forming an ester or ether. The chiral environment created by the auxiliary would then direct the approach of reagents, leading to a highly diastereoselective transformation. google.com After the reaction, the auxiliary can be cleaved and recovered.

Furthermore, the structure can be elaborated into more complex chiral ligands for asymmetric catalysis. entegris.com For example, the alkene could be converted into a phosphine (B1218219) group, and the alcohol could be modified to create a bidentate P,O-ligand. Such ligands are highly sought after for a range of metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling. sigmaaldrich.com The conformational flexibility and specific stereochemistry of the this compound backbone could lead to ligands with novel selectivity profiles, surpassing existing systems.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (4S)-hept-1-en-4-ol, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodology : Start with stereoselective synthesis methods, such as asymmetric catalysis or enzymatic resolution. For example, compound 17 in was synthesized via CSA-mediated deprotection followed by chromatography. Optimize parameters like temperature, solvent polarity, and catalyst loading (e.g., chiral catalysts for stereocontrol). Monitor reaction progress with TLC or GC-MS, and confirm purity via HPLC with a chiral column .
  • Data Handling : Include raw chromatographic data in appendices (per ) and report processed yields/stereochemical outcomes in tables.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted to confirm structure and purity?

  • Methodology : Use 1^1H/13^{13}C NMR to identify olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm). Cross-validate with IR (O-H stretch ~3200–3600 cm1^{-1}) and HRMS for molecular ion confirmation. Compare data with literature values (e.g., ) and deposit spectra in open repositories for transparency ( ) .
  • Reproducibility : Follow Beilstein Journal guidelines ( ): detail instrument parameters (e.g., NMR frequency, solvent) and reference internal standards (e.g., TMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Wear PPE (gloves, goggles, lab coats) and work in a fume hood. Use inert atmospheres for reactions involving volatile intermediates. Dispose of waste via certified chemical disposal services, as outlined in .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments or conflicting spectroscopic data for this compound?

  • Methodology : Employ X-ray crystallography for unambiguous stereochemical determination. If crystals are unavailable, use NOESY/ROESY NMR to probe spatial proximity of protons. For conflicting MS data, repeat analyses with alternative ionization methods (e.g., ESI vs. EI) and compare with computational predictions ( ) .
  • Statistical Analysis : Apply error-propagation models ( ) to quantify uncertainties in coupling constants or optical rotation measurements.

Q. What strategies enable the quantification of enantiomeric excess (ee) in this compound, and how can dynamic kinetic resolution improve synthetic efficiency?

  • Methodology : Use chiral HPLC or capillary electrophoresis with a chiral stationary phase. For kinetic resolution, screen enzymes (e.g., lipases) or organocatalysts under varying pH and temperature. Reference ’s benzyloxy-protection strategy to stabilize intermediates during resolution .
  • Computational Support : Apply QSPR models ( ) to predict catalyst-substrate interactions and optimize ee.

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the physicochemical properties or reactivity of this compound in novel reaction environments?

  • Methodology : Perform DFT calculations (Gaussian, ORCA) to model transition states for hydroxyl-group reactions (e.g., acetylation). Validate with experimental kinetic data. Use molecular dynamics (MD) to simulate solvent effects on conformation ( ) .
  • Data Sharing : Archive computational input/output files in platforms like Zenodo, adhering to FAIR principles ( ).

Data Management and Reporting

  • Raw Data : Follow ’s guidance: store large datasets (e.g., NMR raw files) in appendices or supplementary materials. Use hyperlinks in digital publications ( ).
  • Transparency : Disclose conflicts (e.g., solvent impurities affecting yields) and provide step-by-step protocols for replication ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.